O-Methyldauricine
Overview
Description
O-methyldauricine is a bisbenzylisoquinoline alkaloid known for its various pharmacological properties. It is derived from the plant Menispermum dauricum and has been studied for its potential therapeutic applications, particularly in cardiovascular and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-methyldauricine involves several steps. One notable method includes the Wilgerodt-Kindler reaction, starting from 2-acetyl-5-methoxyphenyl 4′-acetylphenyl ether and homoveratrylamine. This reaction produces an intermediate bisthioamide, which undergoes Bischler-Napieralski cyclization, followed by methylation and reduction to yield racemic this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: O-methyldauricine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced alkaloid derivatives.
Substitution: Formation of substituted benzylisoquinoline derivatives
Scientific Research Applications
Chemistry: Used as a reference compound in the synthesis of other bisbenzylisoquinoline alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, diabetes, and neurological disorders.
Industry: Utilized in pharmaceutical research and development for its bioactive properties.
Mechanism of Action
O-methyldauricine exerts its effects through various molecular targets and pathways:
Cardiovascular System: It stabilizes heart function by acting as a competitive antagonist of chloride ions.
Neurological System: It modulates neurotransmitter release and receptor activity.
Metabolic Pathways: As a DPP4 inhibitor, it enhances glucose tolerance by preventing the degradation of incretin hormones, which regulate insulin secretion.
Comparison with Similar Compounds
O-methyldauricine is compared with other bisbenzylisoquinoline alkaloids such as dauricine, daurisoline, and dauriciline:
Dauricine: Known for its anti-arrhythmic and anti-tumor properties.
Daurisoline: Exhibits similar cardiovascular effects but with different potency and selectivity.
Dauriciline: Less studied but shares structural similarities and potential pharmacological effects.
This compound stands out due to its unique combination of cardiovascular and metabolic effects, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYCXSGUNAWVBW-CZNDPXEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176486 | |
Record name | Dauricine, O-methyl- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2202-17-7 | |
Record name | (-)-O-Methyldauricine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2202-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dauricine, O-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dauricine, O-methyl- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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